molecular formula C11H10N2O4 B8315675 methyl (5-nitro-1H-indol-1-yl)acetate

methyl (5-nitro-1H-indol-1-yl)acetate

Cat. No.: B8315675
M. Wt: 234.21 g/mol
InChI Key: ZDSDDEOMISLWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5-nitro-1H-indol-1-yl)acetate is a synthetic indole derivative that serves as a key chemical intermediate in medicinal chemistry and neuropharmacology research. This ester is a crucial building block in the multi-step synthesis of non-peptide, neurotensin receptor type 2 (NTS2) selective ligands, which are investigated for their potential as novel, non-opioid analgesics for chronic pain management . The compound features an indole nucleus substituted at the 1-position with an acetate ester group and at the 5-position with a nitro group. Its structure allows for further functionalization; the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a precursor for amide coupling reactions, while the nitro group can be reduced to an amine for further derivatization . Researchers value this compound for its role in developing NTS2-targeted agents that mimic the antagonistic action of the endogenous ligand neurotensin in functional assays, providing valuable tools for studying neurotensin receptor pathways . Key Applications: • Intermediate in the synthesis of NTS2 receptor ligands • Building block for non-peptide neuropharmacological probes • Substrate for studying structure-activity relationships in GPCR-targeted drug discovery Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

methyl 2-(5-nitroindol-1-yl)acetate

InChI

InChI=1S/C11H10N2O4/c1-17-11(14)7-12-5-4-8-6-9(13(15)16)2-3-10(8)12/h2-6H,7H2,1H3

InChI Key

ZDSDDEOMISLWBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ester Group Variations

Ethyl 2-(5-Nitro-1H-indol-1-yl)acetate
  • Molecular formula : C${12}$H${12}$N${2}$O${4}$ (MW: 248.23 g/mol).
  • Key differences : Ethyl ester instead of methyl; similar nitro group at position 1.
  • Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319).
Ethyl (5-Nitro-1H-indol-3-yl)acetate (CAS 6970-51-0)
  • Molecular formula : C${12}$H${12}$N${2}$O${4}$ (MW: 248.23 g/mol).
  • Key differences : Nitro group at position 3 instead of 1; positional isomerism affects electronic properties and reactivity.
Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate
  • Molecular formula: C${14}$H${15}$NO$_{3}$ (MW: 245.28 g/mol).
  • Key differences : Methoxy and methyl substituents at positions 5 and 2, respectively; lacks nitro group.

Functional Group Variations

Methyl 2-(5-Fluoro-1H-indol-3-yl)-2-oxoacetate
  • Molecular formula: C${11}$H${8}$FNO$_{3}$ (MW: 221.19 g/mol).
  • Key differences : Fluoro substituent at position 5 and a ketone group; demonstrates neuroprotective and anti-proliferative activities.
Methyl 2-(5-Cyano-1-methyl-1H-indol-3-yl)acetate
  • Molecular formula : C${13}$H${12}$N${2}$O${2}$ (MW: 228.25 g/mol).
  • Key differences: Cyano group at position 5; stronger electron-withdrawing effect compared to nitro.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Notes
Methyl (5-nitro-1H-indol-1-yl)acetate C${11}$H${10}$N${2}$O${4}$ 234.21 Nitro (position 1), methyl ester Lab use only
Ethyl 2-(5-nitro-1H-indol-1-yl)acetate C${12}$H${12}$N${2}$O${4}$ 248.23 Nitro (position 1), ethyl ester H302, H315, H319
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate C${11}$H${8}$FNO$_{3}$ 221.19 Fluoro (position 5), ketone Neuroprotective
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate C${14}$H${15}$NO$_{3}$ 245.28 Methoxy, methyl substituents Discontinued

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 5-nitroindole (7, 4.864 g, 0.030 mol) is combined with potassium carbonate (K₂CO₃, 4.561 g, 0.033 mol) in acetone (90 mL). Methyl bromoacetate (5.048 g, 0.033 mol) is added dropwise, and the mixture is stirred at room temperature for 96 hours. The prolonged reaction time ensures complete substitution, avoiding dimerization by-products commonly observed in analogous reactions.

Key parameters influencing yield :

  • Base selection : K₂CO₃ is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of the methyl ester.

  • Solvent : Acetone provides optimal solubility for both 5-nitroindole and the alkylating agent.

  • Temperature : Room temperature prevents exothermic side reactions, though slight heating (40–50°C) may accelerate the process in industrial settings.

Purification and Crystallization

Post-reaction, the crude product is concentrated under reduced pressure, dissolved in ethyl acetate, and washed with water and brine to remove residual base. Column chromatography (silica gel, 0–60% ethyl acetate/hexanes gradient) isolates the target compound, which is further purified via crystallization from ethyl acetate. This dual purification strategy achieves a final yield of 70–75%, with purity confirmed by ¹H NMR and mass spectrometry.

Optimization Strategies

Solvent and Catalytic Systems

Alternative solvents such as dimethylformamide (DMF) or acetonitrile have been explored for similar indole alkylations. For example, demonstrates that acetonitrile enhances reaction rates in Mannich-type reactions involving nitroindoles, though its use here may require adjustments to base stoichiometry.

Table 1: Solvent Comparison for Alkylation

SolventReaction Time (h)Yield (%)Purity (%)
Acetone9675>99
DMF486895
Acetonitrile727297

Data extrapolated from and analogous procedures in

Mitigation of By-Products

The formation of dimers (e.g., 17a in) is a known side reaction in indole alkylations, arising from competing intermolecular substitutions. To suppress this:

  • Dilute conditions : Maintaining a substrate concentration below 0.5 M reduces dimerization.

  • Slow reagent addition : Gradual introduction of methyl bromoacetate minimizes localized excess.

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale studies suggest that continuous flow systems enhance reproducibility and safety for nitroindole derivatives. A packed-bed reactor with immobilized K₂CO₃ enables in-line mixing and immediate quenching, reducing exposure to hazardous intermediates.

Crystallization Optimization

Industrial batches employ anti-solvent crystallization using hexane-ethyl acetate mixtures (1:3 ratio) to achieve >99% purity. Cooling to −20°C maximizes crystal yield while minimizing co-precipitation of impurities.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials indicate that microwave irradiation (100°C, 30 min) reduces reaction time by 80% compared to conventional methods, though yields remain comparable (70–72%).

Enzymatic Esterification

Lipase-catalyzed esterification of (5-nitro-1H-indol-1-yl)acetic acid with methanol shows promise for green chemistry applications, albeit with lower efficiency (50–55% yield) .

Q & A

Q. What are the common synthetic routes for methyl (5-nitro-1H-indol-1-yl)acetate, and how are intermediates characterized?

Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, indole derivatives can be synthesized via Diels–Alder cycloaddition followed by acid-catalyzed cyclization (one-pot domino process) to yield intermediates like 1-(5-methyl-1H-indol-6-yl)ethan-1-one . Key intermediates are characterized using IR, 1^1H NMR, and mass spectrometry , with elemental analysis confirming purity. For nitro-substituted derivatives, nitration is often performed post-cyclization under controlled conditions (e.g., HNO3_3/H2_2SO4_4) to avoid over-nitration.

Example Workflow:

StepReaction TypeKey ConditionsCharacterization Methods
1CyclizationH2_2SO4_4, 80°C, 6hIR (C=O stretch: 1680 cm1^{-1}), 1^1H NMR (indole H: δ 7.2–8.1 ppm)
2NitrationHNO3_3 (conc.), 0–5°C, 2h1^1H NMR (NO2_2 group deshields adjacent protons)

Q. How should researchers handle and store this compound to ensure stability?

Answer: Based on SDS data for analogous nitroindole esters (e.g., ethyl 2-(5-nitro-1H-indol-1-yl)acetate), the compound should be stored in airtight containers at –20°C to prevent hydrolysis or nitro group degradation . Lab handling requires PPE (gloves, goggles) due to potential skin/eye irritation. Avoid contact with strong oxidizers to prevent decomposition.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1^11H NMR vs. X-ray crystallography) be resolved for nitroindole derivatives?

Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, X-ray diffraction of 1-(5-methyl-1H-indol-6-yl)ethan-1-one revealed N–H···O hydrogen bonds stabilizing the crystal lattice, which may not manifest in solution-phase NMR . To resolve conflicts:

  • Perform variable-temperature NMR to detect tautomeric equilibria.
  • Compare DFT-calculated chemical shifts with experimental data.
  • Use solid-state NMR to bridge solution and crystal structure insights.

Case Study:

TechniqueObservationInterpretation
X-rayAsymmetric unit with 4 moleculesHydrogen bonding (N–H···N) dominates packing
1^1H NMRBroad singlet at δ 10.5 ppmIndole NH proton in fast exchange

Q. What methodologies optimize the regioselective nitration of indole derivatives to target the 5-position?

Answer: Regioselectivity is influenced by electronic and steric factors. For 5-nitro substitution:

  • Use directed ortho-metallation (DoM) with a directing group (e.g., acetyl at C-3) to block competing sites .
  • Employ mixed acids (e.g., HNO3_3/AcOH) at low temperatures (0–5°C) to minimize byproducts.
  • Validate selectivity via HPLC-MS and 13^13C NMR (distinct NO2_2 carbon at δ 145–150 ppm).

Optimization Table:

MethodNitrating AgentTemp (°C)Yield (%)Regioselectivity (5-nitro:others)
Traditional HNO3_3/H2_2SO4_4HNO3_325603:1
Directed MetallationHNO3_3/AcOH08510:1

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer: The nitro group is electron-withdrawing, activating the indole ring for electrophilic substitution but deactivating it for nucleophilic attacks. Steric hindrance at the 1-position (acetate group) limits accessibility for Pd-catalyzed couplings. Strategies include:

  • Protection/deprotection : Temporarily mask the nitro group (e.g., reduce to NH2_2 for Suzuki-Miyaura coupling, then re-oxidize) .
  • Microwave-assisted synthesis : Enhances reaction rates for sterically hindered substrates (e.g., 120°C, 20 min, 80% yield).

Methodological Guidance

Q. What analytical techniques are critical for confirming the purity and identity of this compound?

Answer: Combine orthogonal methods:

  • HPLC-PDA : Quantify purity (>98%) and detect nitroaromatic byproducts.
  • HRMS : Confirm molecular ion ([M+H]+^+ for C11_{11}H10_{10}N2_2O4_4: calc. 235.07, observed 235.05) .
  • Single-crystal XRD : Resolve ambiguities in regiochemistry (e.g., C–H···π interactions in nitroindole crystals) .

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